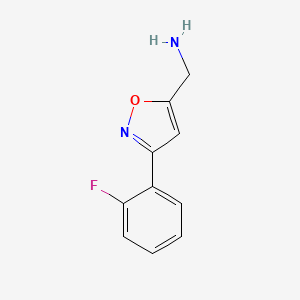

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Descripción

Propiedades

IUPAC Name |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQAXBKYVMMKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671249 | |

| Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-33-3 | |

| Record name | 3-(2-Fluorophenyl)-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543713-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Isoxazole Ring Formation via Cycloaddition of Halogenoximes and Alkynes

A widely used method to synthesize 3,5-disubstituted isoxazoles, including fluorophenyl derivatives, involves the 1,3-dipolar cycloaddition of nitrile oxides generated in situ from halogenated oximes (chloroximes) with terminal alkynes.

-

- Preparation of 2-fluorophenyl chloroxime from the corresponding aldehyde oxime.

- Reaction with 1-ethynyl-2-fluorobenzene or related alkynes under basic conditions (e.g., triethylamine) in an aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate.

- The cycloaddition proceeds regioselectively to yield 3-(2-fluorophenyl)-5-substituted isoxazoles.

-

- Yields range from moderate to good (40–74%), with scalability demonstrated up to 100 g scale in some cases.

- Reaction conditions typically involve mild heating (50–60 °C) under inert atmosphere for 2–6 hours.

Example : The reaction of 2-fluorophenyl chloroxime with 1-ethynyl-2-fluorobenzene in the presence of triethylamine at 50 °C for 2 hours yielded the desired isoxazole intermediate in ~74% yield after purification.

Introduction of the Methanamine Group via Nucleophilic Substitution or Reductive Amination

After isoxazole ring formation, the methanamine group can be introduced by functionalizing the 5-position substituent.

Approach A: Nucleophilic Substitution on 5-Bromomethyl Isoxazoles

- Starting from 5-bromomethyl isoxazole intermediates, nucleophilic substitution with ammonia or amine sources can yield the methanamine derivative.

- This method benefits from straightforward reaction conditions and good regioselectivity.

- Yields reported vary but are generally good due to the high reactivity of bromomethyl groups.

Approach B: Reductive Amination of 5-Formyl Isoxazoles

- 5-Formyl isoxazole derivatives can be converted to the corresponding methanamine by reductive amination using ammonia or amine reagents and reducing agents such as sodium cyanoborohydride.

- This method allows for selective introduction of the amine group while preserving the isoxazole and fluorophenyl moieties.

- Late-stage fluorination can be performed if needed to introduce the fluorine substituent.

Representative Synthesis Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chloroxime formation | 2-Fluorobenzaldehyde + hydroxylamine | Pyridine, N-chlorosuccinimide, THF, 60 °C | 2-Fluorophenyl chloroxime | 70–80 | Inert atmosphere required |

| 2 | 1,3-Dipolar cycloaddition | 2-Fluorophenyl chloroxime + 1-ethynyl-2-fluorobenzene | Triethylamine, THF, 50 °C, 2 h | 3-(2-Fluorophenyl)isoxazol-5-yl intermediate | 40–74 | Regioselective formation |

| 3 | Functional group transformation | Isoxazole intermediate | Nucleophilic substitution or reductive amination | (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine | 60–85 | Amine introduction step |

| 4 | Salt formation (optional) | Methanamine derivative | HCl in appropriate solvent | This compound hydrochloride | Quantitative | Enhances stability and solubility |

Análisis De Reacciones Químicas

Types of Reactions

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that isoxazole derivatives, including (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, exhibit promising antimicrobial activities. Studies have shown that compounds within this class can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, a related study demonstrated strong bacteriostatic action against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli .

| Bacteria | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Bacillus pumilus | Positive |

| Klebsiella pneumoniae | Positive |

| Escherichia coli | Positive |

| Pseudomonas aeruginosa | Negative |

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Isoxazole derivatives have been studied for their ability to inhibit androgen receptor signaling, which is crucial in the treatment of prostate cancer. Compounds incorporating isoxazole rings have shown antiproliferative effects in various cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps, allowing for the introduction of various substituents that can enhance its biological activity. The synthetic route often includes:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the fluorinated phenyl group to enhance lipophilicity.

- Functionalization at the nitrogen atom to produce the methanamine moiety.

This strategic synthesis enables researchers to tailor the compound for specific applications by modifying its substituents.

Comparative Studies

Comparative studies with similar compounds provide insights into the structure-activity relationship (SAR) of isoxazole derivatives. Below is a comparison table illustrating different analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-(3-Fluorophenyl)isoxazol-5-yl)methanamine | Fluorine at 3-position | Moderate antimicrobial activity |

| (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine | Fluorine at 4-position | Enhanced anticancer properties |

| (3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine | Methoxy group at 2-position | Reduced antibacterial efficacy |

The unique positioning of substituents like fluorine or methoxy groups significantly influences the biological activity and pharmacokinetic properties of these compounds.

Mecanismo De Acción

The mechanism of action of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₀ClFN₂O

- Average Mass : 228.651 Da

- Key Difference : Fluorine at the para-position of the phenyl ring instead of ortho.

- Impact : The para-fluoro substitution may enhance metabolic stability compared to the ortho-isomer due to reduced steric hindrance and altered electronic effects. This positional change can influence binding affinity in target proteins, as seen in related isoxazole-based kinase inhibitors .

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine

- Molecular Formula : C₁₀H₉ClN₂O (free base)

- Key Difference : Chlorine substituent at the meta-position.

- Impact : Chlorine’s higher lipophilicity (logP ~2.7) compared to fluorine (logP ~2.1) increases membrane permeability but may reduce solubility. The meta-position could alter π-π stacking interactions in hydrophobic binding pockets .

(3-(Pyridin-3-yl)isoxazol-5-yl)methanamine Dihydrochloride

- Molecular Formula : C₉H₁₁Cl₂N₃O

- Average Mass : 248.107 Da

- Key Difference : Replacement of fluorophenyl with pyridin-3-yl.

- Impact : The pyridine ring introduces a basic nitrogen, improving water solubility (as a dihydrochloride salt) and enabling hydrogen bonding with biological targets, such as viral proteases or bacterial enzymes .

Functional Group Modifications

1-(3-(4-Methoxyphenyl)isoxazol-5-yl)methanamine

- Molecular Formula : C₁₁H₁₂N₂O₂ (free base)

- Key Difference : Methoxy group (-OCH₃) at the para-position.

- However, this may reduce metabolic stability due to susceptibility to oxidative demethylation .

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

- Molecular Formula : C₉H₉BrClN₃O

- Average Mass : 290.55 Da

- Key Difference : Oxadiazole core instead of isoxazole and bromine substituent.

- Impact : The oxadiazole ring’s higher aromaticity and bromine’s bulkiness may improve binding to hydrophobic pockets but could compromise solubility .

Actividad Biológica

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to an isoxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and bioavailability, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects by:

- Binding to Enzymes/Receptors : The compound may modulate the activity of various enzymes or receptors involved in inflammatory and pain pathways.

- Influencing Signaling Pathways : It could affect cellular signaling pathways, leading to altered gene expression and cellular responses.

Anti-inflammatory Properties

Studies have shown that isoxazole derivatives possess significant anti-inflammatory activity. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 82.2 | 1 |

| Other Isoxazoles | Various | Various |

Antimicrobial Activity

Isoxazole derivatives have also been reported to exhibit antimicrobial properties. Preliminary investigations suggest that this compound may possess similar activities against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

- Antioxidant Activity : In a study examining various isoxazole derivatives, some exhibited potent antioxidant properties when tested on human fibroblasts and C. elegans models. This suggests that this compound might also demonstrate similar protective effects against oxidative stress.

- Anticancer Potential : Research into structurally related compounds has indicated potential anticancer activity through apoptosis induction in cancer cell lines. Further studies are necessary to evaluate whether this compound shares this property.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions utilizing various reagents to introduce the isoxazole moiety effectively. Its applications extend beyond medicinal chemistry into areas such as:

- Pharmaceutical Development : As a building block for synthesizing more complex pharmaceuticals targeting neurological disorders.

- Material Science : Investigated for creating materials with enhanced thermal stability and chemical resistance.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (3-(2-fluorophenyl)isoxazol-5-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of hydroxylamine with fluorinated β-ketonitriles or via azide reduction. For example, a Staudinger reaction using triphenylphosphine (PPh₃) with 5-(azidomethyl)-3-(2-fluorophenyl)isoxazole intermediates in dry THF at 0°C followed by room-temperature stirring achieves amine formation . Optimization of solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios (PPh₃:azide = 1.1:1) is critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane) yields >90% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-2 of the phenyl ring). FT-IR identifies the isoxazole ring (C=N stretch at ~1600 cm⁻¹) and primary amine (N–H stretch at ~3350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₉FN₂O, theoretical MW = 192.07). X-ray crystallography may resolve steric effects of the 2-fluorophenyl group on amine conformation .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

- Methodology : Screen for kinase inhibition (e.g., FLT3 or EGFR) via fluorescence polarization assays. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with structurally analogous compounds (e.g., 3-(4-fluorophenyl) derivatives) to identify substituent-dependent activity trends .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence electronic properties and binding affinity in target proteins?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects. Validate viasurface plasmon resonance (SPR) to measure binding kinetics (KD) with protein targets (e.g., serotonin receptors). Compare with non-fluorinated analogs to quantify fluorine’s role in ligand-receptor interactions .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its 4-fluorophenyl analog?

- Methodology : Conduct molecular dynamics (MD) simulations to model steric clashes caused by ortho-fluorine substitution. Pair with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters (ΔH, ΔS). For example, 2-fluorophenyl derivatives may exhibit lower entropy penalties due to restricted rotation, enhancing binding specificity .

Q. How can metal-catalyzed functionalization be applied to modify the isoxazole core for SAR studies?

- Methodology : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the isoxazole C-4 position. Optimize conditions (e.g., Pd(OAc)₂, SPhos ligand, K3PO4 in dioxane) to retain amine integrity. Silver- or rhodium-catalyzed silylene transfer reactions (see silacycle synthesis precedents) enable Si–C bond formation for prodrug derivatization .

Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?

- Methodology : Administer the compound (5–50 mg/kg, i.p. or p.o.) in rodent models to measure plasma half-life (t½) , Cmax , and AUC via LC-MS/MS. Evaluate blood-brain barrier penetration using brain/plasma ratio analysis. For toxicity, monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing .

Data Contradictions and Resolution

- Issue : Conflicting solubility data in polar solvents (e.g., DMSO vs. methanol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.